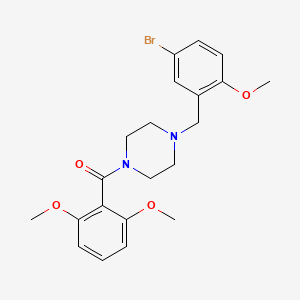
1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine
Übersicht
Beschreibung
1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine, also known as BDP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is not fully understood, but it is thought to involve the inhibition of various molecular targets, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has also been shown to modulate the activity of various enzymes, including caspases and matrix metalloproteinases.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation research, 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorders, 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to improve cognitive function and exhibit neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine in lab experiments is its versatility in various areas of research, including cancer, inflammation, and neurological disorders. 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is also relatively easy to synthesize and purify, making it accessible for researchers. However, one limitation of 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine is its limited availability and high cost, which may limit its use in larger-scale experiments.
Zukünftige Richtungen
There are several future directions for 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine research, including the development of more efficient synthesis methods, the exploration of its potential therapeutic properties in other areas of research, and the optimization of its pharmacokinetic properties for clinical use. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine and its potential interactions with other molecular targets.
Wissenschaftliche Forschungsanwendungen
1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential therapeutic properties in various areas of research, including cancer, inflammation, and neurological disorders. In cancer research, 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine can suppress the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurological disorders, 1-(5-bromo-2-methoxybenzyl)-4-(2,6-dimethoxybenzoyl)piperazine has been studied for its potential neuroprotective properties and its ability to improve cognitive function.
Eigenschaften
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4/c1-26-17-8-7-16(22)13-15(17)14-23-9-11-24(12-10-23)21(25)20-18(27-2)5-4-6-19(20)28-3/h4-8,13H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGQLRNKXUZIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




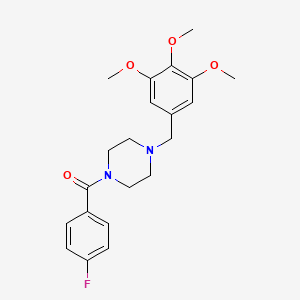
![1-(3-fluorobenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458119.png)
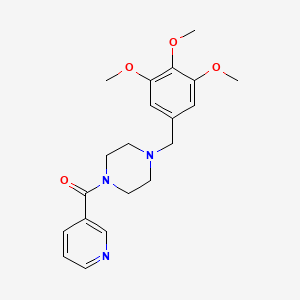
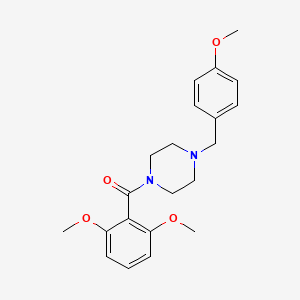


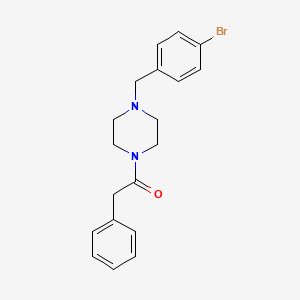
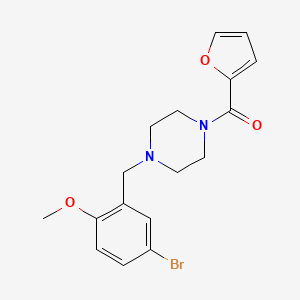
![1-(3-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458139.png)
![1-isonicotinoyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3458140.png)
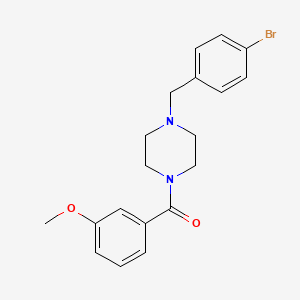
![1-(phenylacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458152.png)
![1-(phenoxyacetyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B3458162.png)